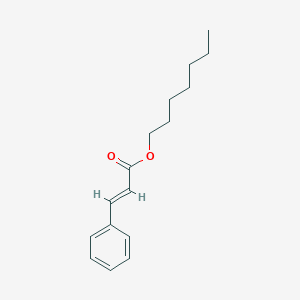

Heptyl cinnamate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

heptyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-3-4-5-9-14-18-16(17)13-12-15-10-7-6-8-11-15/h6-8,10-13H,2-5,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXNRXBLAGAHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864196 | |

| Record name | Heptyl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10032-08-3 | |

| Record name | Heptyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10032-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis Methodologies of Heptyl Cinnamate and Analogous Cinnamates

Chemical Synthesis Approaches

Chemical synthesis routes for cinnamate (B1238496) esters are well-documented, leveraging fundamental organic reactions to achieve the desired ester linkage or the α,β-unsaturated system.

Esterification Reactions

Esterification is a direct and common method for synthesizing esters, including heptyl cinnamate. This process involves the reaction between a carboxylic acid (cinnamic acid) and an alcohol (heptanol).

Fischer esterification is a classic acid-catalyzed reaction for the synthesis of esters from carboxylic acids and alcohols. Heptyl cinnamate is typically prepared through the esterification of n-heptanol with cinnamic acid. nih.govdrugbank.com

The general principle involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst, which facilitates the reversible reaction towards ester formation. Common acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH), as well as strongly acidic resin catalysts. The reaction often requires reflux conditions and the removal of water to drive the equilibrium towards the product.

Detailed research findings on analogous cinnamate ester synthesis provide insights into typical conditions. For instance, the Fischer esterification of cinnamic acid with menthol (B31143), using sulfuric acid as a catalyst, has been performed under reflux at 60°C in an ether solvent. An optimal cinnamic acid to alcohol molar ratio, such as 2:1, has been shown to result in higher yields. This analogous synthesis yielded menthyl cinnamate with reported yields ranging from 85% to 92% for reaction times between 3 to 4 hours, and up to 96.38% at 5 hours.

Another approach for the direct esterification of cinnamic acids, particularly with phenols, has utilized heteropolyacids like H₆P₂W₁₈O₆₂·24H₂O as catalysts. These reactions, often conducted in toluene (B28343) under reflux, have demonstrated high yields (84-95%) for various aryl cinnamates, indicating the versatility of acid catalysis in cinnamate ester synthesis.

Table 1: Representative Fischer Esterification Conditions for Cinnamate Esters

| Reactants | Alcohol | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Cinnamic Acid | n-Heptanol | Acid catalyst | - | - | - | - | nih.govdrugbank.com |

| Cinnamic Acid | Menthol | H₂SO₄ | Ether | 60°C | 4-6 hours | 85-96.38 | |

| Cinnamic Acid | Phenols | H₆P₂W₁₈O₆₂·24H₂O | Toluene | Reflux | 2 hours | 84-95 | |

| Cinnamic Acid Derivative | Alcohol Compound | Strongly acidic resin | Solvent-free | - | - | - |

Transesterification offers an alternative route for cinnamate ester synthesis, involving the exchange of the alcohol portion of an ester with a different alcohol. This reaction is particularly useful when the desired alcohol is expensive or difficult to handle in direct esterification. For the synthesis of heptyl cinnamate, this would typically involve reacting a readily available cinnamate ester, such as methyl cinnamate, with n-heptanol.

The process is often catalyzed by either acids or bases. Base catalysts, such as sodium ethoxide (CH₃CH₂ONa), are commonly employed in transesterification reactions. While specific detailed research findings for the transesterification of a cinnamate ester directly to heptyl cinnamate were not identified in the immediate search, the general applicability of transesterification for ester exchange is well-established in organic chemistry. This method would involve the nucleophilic attack of heptanol (B41253) on the carbonyl carbon of an existing cinnamate ester, followed by the departure of the original alcohol.

Condensation Reactions

Condensation reactions are another class of reactions that can be employed in the synthesis of cinnamate esters, particularly in forming the α,β-unsaturated system of cinnamic acid derivatives.

Claisen condensation is a carbon-carbon bond forming reaction in organic chemistry that typically involves the reaction of an ester with another ester or a ketone in the presence of a strong base, leading to the formation of a β-keto ester. While sodium ethoxide is a commonly used base in Claisen condensation, this reaction is primarily known for synthesizing β-keto esters rather than directly forming the α,β-unsaturated carboxylic acid structure characteristic of cinnamates. Therefore, while Claisen condensation is a powerful tool in organic synthesis for building carbon skeletons, its direct application to the formation of the cinnamate double bond and ester linkage as a single step is not a primary route for cinnamate synthesis. It may, however, be relevant for synthesizing precursors that are subsequently transformed into cinnamate derivatives.

The Knoevenagel condensation is a well-known reaction for the synthesis of α,β-unsaturated compounds, including cinnamic acid derivatives. This reaction typically involves the condensation of an aldehyde (such as benzaldehyde) with a compound containing an active methylene (B1212753) group (e.g., malonic acid or an acetic acid ester) in the presence of a base catalyst, followed by dehydration and often decarboxylation.

A relevant example of this strategy for cinnamate ester synthesis is described in a patent, detailing a process for preparing cinnamic acid esters by condensing benzaldehyde (B42025) with an acetic acid ester in the presence of a base. This initial condensation is followed by treatment with an acid to convert an intermediate 3-alkoxy-3-phenylpropionic acid ester into the corresponding cinnamic acid ester.

For instance, methyl cinnamate was successfully synthesized by reacting benzaldehyde with acetic acid methyl ester (or ethyl acetate (B1210297) in some variations) in the presence of sodium methoxide (B1231860) (CH₃ONa) as the base. After the condensation, the reaction mixture was treated with sulfuric acid, leading to the formation of methyl cinnamate. This procedure has been reported to yield methyl cinnamate with high purity, with yields reaching 88.6%.

This methodology can be adapted for the synthesis of heptyl cinnamate by utilizing heptyl acetate as the active methylene component or by forming methyl cinnamate first and then performing a transesterification with heptanol.

Table 2: Representative Knoevenagel Condensation Conditions for Cinnamate Esters

| Reactants | Active Methylene Compound | Base Catalyst | Acid Treatment | Yield (%) | Reference |

| Benzaldehyde | Acetic acid methyl ester | Sodium methoxide | Sulfuric acid | 88.6 |

Perkin Reaction Considerations

The Perkin reaction serves as a significant method for the preparation of α,β-unsaturated aromatic acids, such as cinnamic acid, which is a key precursor for cinnamate esters. ncats.io This condensation reaction typically involves an aromatic aldehyde (e.g., benzaldehyde), an aliphatic acid anhydride (B1165640) (e.g., acetic anhydride), and an alkali salt of the acid corresponding to the anhydride (e.g., sodium acetate), which functions as a base catalyst. ncats.io A crucial requirement for the aliphatic acid anhydride in the Perkin reaction is the presence of at least two α-hydrogens. The reaction proceeds via an aldol (B89426) condensation mechanism. ncats.io

Catalytic Systems in Synthesis

Acid-Catalyzed Esterification (e.g., p-toluenesulfonic acid, sulfuric acid)

Acid-catalyzed esterification is a widely employed technique for cinnamate synthesis. Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (pTSA) are effective catalysts.

Sulfuric Acid: Concentrated sulfuric acid is a frequently used catalyst in the Fischer esterification of cinnamic acid with various alcohols. chem960.comthegoodscentscompany.comchemspider.com While capable of achieving high yields, its use can sometimes lead to the formation of side products or impart a brownish color to the ester, potentially due to oxidation of the cinnamic acid double bond. Research indicates that using catalytic amounts of sulfuric acid, rather than a large excess, can still result in high yields. chem960.com

p-Toluenesulfonic Acid (pTSA): pTSA is recognized as an effective and safer alternative to concentrated sulfuric acid. chem960.com It has been successfully utilized under microwave irradiation conditions, demonstrating good yields in a shorter reaction time. chem960.com Furthermore, pTSA has been incorporated into deep eutectic solvents (DESs) to act as catalysts for cinnamate synthesis, highlighting its versatility in various catalytic systems.

Heterogeneous Catalysis (e.g., ion-exchange resins)

Heterogeneous catalysts, particularly ion-exchange resins, offer a compelling alternative to traditional homogeneous acid catalysts in esterification reactions. These solid acid catalysts provide several advantages, including ease of separation from the reaction mixture, reusability, and a reduced environmental footprint due to their non-corrosive nature.

Ion-exchange resins are typically employed in polar solvents for esterification and can facilitate continuous reaction processes. While their thermal stability might be lower and reaction rates slower compared to some inorganic catalysts, their benefits in terms of separation and reusability are significant for industrial applications. Various types of ion-exchange resins, such as Amberlyst 15, Dowex 50W, Amberlite IR-120, Indion 130, and Indion 190, have been investigated for the esterification of carboxylic acids. Their successful application in synthesizing various esters suggests their potential for cinnamate esterification, including heptyl cinnamate.

Process Optimization Parameters in Chemical Synthesis

Optimizing reaction parameters is crucial for achieving high yields and efficient synthesis of chemical compounds.

Reaction Temperature Influences

For instance, in the enzymatic synthesis of benzyl (B1604629) cinnamate, increasing the temperature from 20 °C to 70 °C led to a notable increase in yield from 77.5% to 92.6% and dramatically reduced the time required to reach equilibrium from over 24 hours to just 3 hours. However, it is important to note that excessively high temperatures can sometimes favor hydrolysis, the reverse reaction of esterification, thereby reducing the desired ester yield. For menthyl cinnamate synthesis, a temperature of 60 °C was found to be suitable, with higher temperatures potentially promoting hydrolysis. Optimal temperatures for enzymatic synthesis of various cinnamic esters have been reported to range between 40 °C and 70 °C.

Table 1: Influence of Temperature on Benzyl Cinnamate Yield

| Temperature (°C) | Maximum Benzyl Cinnamate Yield (%) | Time to Equilibrium (hours) |

| 20 | 77.5 ± 2.3 | >24 |

| 70 | 92.6 ± 2.06 | 3 |

Substrate Molar Ratio Effects

The molar ratio of reactants is a critical parameter in reversible reactions like esterification, as it can significantly influence the reaction equilibrium and the final product yield. According to Le Chatelier's Principle, using an excess of one reactant can shift the equilibrium towards the product side, thereby increasing the yield of the ester. thegoodscentscompany.com

In the synthesis of menthyl cinnamate, a molar ratio of cinnamic acid to menthol of 2:1 was employed, and it was observed that a larger mole of carboxylic acid relative to the alcohol resulted in a higher percentage yield. This strategy helps to drive the reversible esterification reaction forward. For direct esterification of cinnamic acids with phenols, a 1:1 molar ratio of reactants was identified as suitable. In other esterification studies, the initial reaction rate has been shown to increase linearly with increasing concentrations of both acid and alcohol. For some enzymatic esterifications, an acid/alcohol molar ratio of 0.52 (indicating an excess of alcohol) was found to be optimal for achieving maximum esterification.

Reaction Time Optimization

Optimization of reaction time is crucial for achieving high yields efficiently. In chemical synthesis, Fischer esterification, often employing a strong acid catalyst like sulfuric acid, can be optimized for time. For instance, the synthesis of methyl cinnamate from trans-cinnamic acid can achieve a 94% yield in 1 hour with 75 mol% sulfuric acid, or a 99% yield in 1.5 hours with 50 mol% sulfuric acid. nsf.gov While these specific findings are for methyl cinnamate, they illustrate the principle of reaction time optimization in acid-catalyzed esterifications of cinnamates. Prolonged reaction times, sometimes exceeding 12 hours, have been reported for conventional methods. nsf.gov

Biocatalytic Synthesis Approaches

Biocatalysis offers a greener alternative to traditional chemical synthesis, often operating under milder conditions and exhibiting higher specificity. psu.ac.thsemanticscholar.org Lipases are frequently employed enzymes in the synthesis of esters due to their ability to catalyze esterification, hydrolysis, and transesterification reactions. researchgate.net

Enzymatic Esterification and Transesterification

Enzymatic synthesis of cinnamate esters can occur via esterification (reaction between cinnamic acid and an alcohol) or transesterification (exchange of an acyl group between an ester and an alcohol). nih.gov

Immobilized lipases are widely utilized in industrial biocatalysis due to their enhanced operational stability, ease of recovery, and reusability. researchgate.net

Novozym 435: This is a commercially available immobilized lipase (B570770) derived from Candida antarctica lipase B (CALB), immobilized on an acrylic resin (Lewatit VP OC 1600). csic.esrsc.orgresearchgate.net It is known for its high activity, stereospecificity, and stability, making it a widely used biocatalyst in both academic and industrial settings. csic.esmdpi.com While Novozym 435 has shown high activity in the synthesis of various esters, including cinnamyl acetate (90.06% conversion), it may not always be the most efficient for all cinnamate syntheses. researchgate.netresearchgate.net For example, in the synthesis of ethyl cinnamate, Novozym 435 yielded only up to 35.2% after 96 hours in one study, suggesting a need for alternatives or optimized conditions. researchgate.net

Lipozyme TLIM: This immobilized lipase originates from Thermomyces lanuginosus and is typically immobilized on granulated silica. psu.ac.thpubcompare.aiopenbiotechnologyjournal.com Lipozyme TLIM is generally regarded as sn-1,3 regiospecific. psu.ac.thopenbiotechnologyjournal.com It has demonstrated high efficiency in the synthesis of various esters. For instance, in the synthesis of ethyl cinnamate from cinnamic acid and ethanol, Lipozyme TLIM achieved a maximum yield of 99% when isooctane (B107328) was used as the reaction medium. researchgate.netnih.gov Similarly, it was found to be more efficient than Novozym 435 for catalyzing the esterification of cinnamic acid with benzyl alcohol to produce benzyl cinnamate, achieving a maximum yield of 97.3% under optimal conditions. doi.org

The following table summarizes comparative data for lipase-catalyzed cinnamate synthesis:

Table 1: Comparative Performance of Lipases in Cinnamate Synthesis

| Lipase | Substrate 1 | Substrate 2 | Product | Reaction Medium | Conversion/Yield (%) | Reaction Time | Reference |

| Novozym 435 | Cinnamyl Alcohol | Vinyl Acetate | Cinnamyl Acetate | N/A | 90.06 | N/A | researchgate.netresearchgate.net |

| Lipozyme TLIM | Cinnamic Acid | Ethanol | Ethyl Cinnamate | Isooctane | 99 | N/A | researchgate.netnih.gov |

| Lipozyme TLIM | Cinnamic Acid | Benzyl Alcohol | Benzyl Cinnamate | Isooctane | 97.3 | N/A | doi.org |

Whole-cell biocatalysts involve using intact microbial cells that contain the desired enzymes, offering advantages such as avoiding enzyme purification and providing natural cofactors. doi.orgnih.gov While specific data for heptyl cinnamate synthesis using whole-cell catalysis were not found, studies on analogous cinnamate esters demonstrate the viability of this approach. For example, a novel esterase (EstK1) expressed in Escherichia coli as a whole-cell catalyst showed high transesterification activity for producing cinnamyl acetate, achieving a conversion ratio of 94.1% in 1 hour and 97.1% in 2 hours under optimal conditions (vinyl acetate as acyl donor, isooctane as solvent, 1:4 molar ratio, 40 °C). nih.govcnr.it This highlights the potential of whole-cell systems for cinnamate ester synthesis.

Optimization of Biocatalytic Conditions

Optimizing biocatalytic conditions is essential for maximizing enzyme activity, stability, and product yield while minimizing reaction time and costs. mdpi.commatthey.com Key parameters include enzyme loading, substrate concentration, temperature, pH, and solvent choice. semanticscholar.orgresearchgate.netunam.mx

For instance, in the enzymatic synthesis of octyl formate (B1220265) using Novozym 435, increasing the enzyme concentration from 5 g/L to 15 g/L increased conversion from 33.23% to 70.55%. However, a slight decrease in conversion was observed at 20 g/L (65.49%), indicating an optimal range. semanticscholar.org Another study on the synthesis of a branched-chain diester with Novozym 435 indicated that while higher enzyme amounts reduce reaction time, a concentration of 3.75% (w/w) could achieve approximately 90% conversion with only a one-hour difference compared to 7.5% (w/w), suggesting an economic optimum. mdpi.com For whole-cell catalysts, the conversion rate of cinnamyl alcohol to cinnamyl acetate increased as the whole-cell catalyst concentration increased from 0.01 to 0.03 g/mL, with 0.02 g/mL being chosen as the optimal dosage for reaction economy. researchgate.net

The following table illustrates the effect of enzyme loading on conversion:

Table 2: Effect of Enzyme Loading on Conversion in Biocatalytic Reactions

| Enzyme Type | Substrate | Product | Enzyme Loading (g/L or % w/w) | Conversion (%) | Reference |

| Novozym 435 | Formic Acid & Octanol | Octyl Formate | 5 g/L | 33.23 | semanticscholar.org |

| Novozym 435 | Formic Acid & Octanol | Octyl Formate | 10 g/L | 65.64 | semanticscholar.org |

| Novozym 435 | Formic Acid & Octanol | Octyl Formate | 15 g/L | 70.55 | semanticscholar.org |

| Novozym 435 | Formic Acid & Octanol | Octyl Formate | 20 g/L | 65.49 | semanticscholar.org |

| Novozym 435 | NPG & Free Fatty Acids | Branched-Chain Diester | 3.75% (w/w) | ~90 | mdpi.com |

| Novozym 435 | NPG & Free Fatty Acids | Branched-Chain Diester | 7.5% (w/w) | 91.2 | mdpi.com |

| Whole-cell EstK1 | Cinnamyl Alcohol | Cinnamyl Acetate | 0.01 g/mL | Increased | researchgate.net |

| Whole-cell EstK1 | Cinnamyl Alcohol | Cinnamyl Acetate | 0.02 g/mL | Optimal | researchgate.net |

| Whole-cell EstK1 | Cinnamyl Alcohol | Cinnamyl Acetate | 0.03 g/mL | Increased | researchgate.net |

Water Activity Regulation in Enzymatic Systems

Water activity (aW) is a crucial parameter in enzymatic esterification reactions, significantly influencing enzyme stability and catalytic efficiency. In non-aqueous media, a precise level of water is necessary for the enzyme to maintain its active conformation and flexibility researchgate.netresearchgate.net. However, an excess of water can shift the reaction equilibrium towards hydrolysis, reducing ester yield, while extremely low water activity might lead to insufficient hydration for enzyme integrity researchgate.net.

Research has shown that lower initial water activity values generally lead to higher enzymatic activity and bioconversion yields in lipase-catalyzed esterifications nih.govresearchgate.net. For instance, in the lipase-catalyzed esterification of cinnamic acid and oleyl alcohol using Novozym 435, an initial water activity of 0.05 was found to be optimal, resulting in a 100% bioconversion yield after 12 days researchgate.netcapes.gov.br. Another study on ethyl cinnamate synthesis demonstrated that the highest conversion was obtained at a water activity (aW) of 0.43, with lower conversions observed at very low or higher water activity values researchgate.net.

Solvent Effects in Biocatalysis

The choice of solvent in biocatalytic esterification plays a critical role in influencing enzyme activity, substrate solubility, and reaction equilibrium. Organic solvents are frequently employed in lipase-catalyzed reactions to overcome substrate solubility limitations and to shift the reaction equilibrium towards ester synthesis by minimizing water concentration nih.govmdpi.com.

Hydrophobic solvents, such as isooctane, heptane, and hexane, are often preferred in enzymatic esterification of cinnamates researchgate.netrsc.orgresearchgate.netmdpi.com. These solvents are generally miscible with low concentrations of acids and alcohols and are highly volatile, which favors product purification mdpi.com. They can also promote an increase in the pKa of the acids, allowing for the non-ionized forms necessary for the chemical equilibrium of esterification mdpi.com. For example, isooctane was found to be a highly effective reaction medium for Lipozyme TLIM-catalyzed synthesis of ethyl cinnamate, leading to high yields researchgate.netcapes.gov.br. Similarly, studies on benzyl cinnamate synthesis have shown that solvents like heptane, hexane, and toluene can achieve high yields, although prolonged reaction times can lead to a decrease in yield due to water absorption from the atmosphere rsc.org.

Conversely, polar solvents can sometimes lead to lower enzymatic activities and bioconversion yields, potentially due to enzyme deactivation caused by specific interactions with the enzyme molecule researchgate.net.

Table 1: Effect of Solvents on Enzymatic Cinnamate Ester Synthesis

| Cinnamate Ester | Enzyme Used | Solvent System | Key Finding / Yield | Reference |

| Oleyl Cinnamate | Novozym 435 | Iso-octane/2-butanone (85:15, v/v) | Optimal medium for 100% bioconversion researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |

| Ethyl Cinnamate | Lipozyme TLIM | Isooctane | High yield (up to 99%) researchgate.netcapes.gov.brnih.gov | researchgate.netcapes.gov.brnih.gov |

| Benzyl Cinnamate | Novozym 40086 | Isooctane, Heptane, Hexane, Toluene | High yields (e.g., 92.3% in isooctane) rsc.org | rsc.org |

| Octyl Cinnamate | Lipase (immobilized) | Solvent-free | Attempted for new synthetic route nih.gov | nih.gov |

| Butyl Cinnamate | Candida antarctica lipase B | Organic solvent (not specified) | Higher ability to catalyze synthesis compared to other alcohols nih.gov | nih.gov |

| Ethyl Hydrocinnamate | Sustine® 131-SCG | Isooctane | Highest yield (74%) compared to MTBE, tert-butanol, acetone (B3395972) mdpi.com | mdpi.com |

Solvent-free systems represent a significant advancement in green biocatalysis, eliminating the need for organic solvents entirely nih.govresearchgate.netmdpi.com. This approach simplifies downstream processing, reduces waste generation, and aligns with principles of green chemistry nih.govmdpi.com.

Ultrasound and Vacuum-Assisted Biocatalysis

The integration of ultrasound and vacuum technologies into biocatalytic processes has emerged as a powerful strategy to enhance reaction efficiency, reduce reaction times, and improve yields in ester synthesis.

Ultrasound Assistance: Ultrasound technology improves mass transfer and mixing in reaction systems through cavitation, which involves the formation and collapse of bubbles mdpi.com. This enhanced interaction between substrates and enzymes can significantly increase reaction rates nih.govmdpi.com. Studies have shown that ultrasound can effectively enhance lipase-catalyzed reactions, including esterifications for flavor esters and sugar esters mdpi.commdpi.com. For example, in the synthesis of octyl cinnamate, an ultrasound-assisted system showed increased molar conversion within 4 hours compared to conventional methods nih.govmdpi.com. The optimal temperature for most lipase-catalyzed sonochemical synthesis processes typically ranges between 45-65 °C researchgate.net. Ultrasound-assisted synthesis of xylityl acyl esters using Novozym® 435 in solvent-free conditions achieved 95% yield researchgate.net.

Vacuum Assistance: Vacuum systems are primarily used to remove water, a byproduct of esterification reactions, which helps to shift the equilibrium towards product formation and improve conversion rates mdpi.comacs.org. This is particularly beneficial in solvent-free systems or when dealing with water-sensitive enzymes nih.govmdpi.com. The combination of ultrasound and vacuum has been demonstrated to be highly effective. For instance, an ultrasound plus vacuum system successfully established the lipase-catalyzed synthesis of octyl cinnamate, achieving a conversion of 93.8% under optimal conditions (74.6 °C, 11.1 h, 150 W ultrasonic power) nih.gov. This combined approach can significantly shorten reaction times and lower reaction temperatures for cinnamate ester synthesis nih.gov.

Table 2: Impact of Ultrasound and Vacuum on Cinnamate Ester Synthesis (Analogous)

| Cinnamate Ester | Technology | Key Findings | Reference |

| Octyl Cinnamate | Ultrasound + Vacuum | Increased molar conversion (40% in 4h), 93.8% conversion at optimized conditions (74.6 °C, 11.1 h, 150 W ultrasonic power) nih.gov | nih.gov |

| n-Octyl Cinnamate | Sonochemical (Ultrasound) | Optimum yield (39.18%) in 7 hours at 60 °C iosrphr.org | iosrphr.org |

| Alkyl Valerates | Ultrasound | 90% yield in 2 hours with biosilicified lipase frontiersin.org | frontiersin.org |

Green Chemistry Principles in Heptyl Cinnamate Synthesis

The development of synthesis methodologies for heptyl cinnamate and analogous cinnamates increasingly incorporates principles of green chemistry, aiming to reduce environmental impact and enhance sustainability.

Several key green chemistry principles are addressed through the discussed synthesis approaches:

Prevention (Principle 1): Biocatalytic methods, especially in solvent-free systems, prevent waste generation by minimizing or eliminating the use of hazardous solvents and reducing the formation of undesirable byproducts nih.govresearchgate.netmdpi.comsigmaaldrich.com.

Atom Economy (Principle 2): Enzymatic esterification reactions generally exhibit high atom economy, meaning a high proportion of the atoms from the starting materials are incorporated into the final product, minimizing waste nsf.govsigmaaldrich.com.

Less Hazardous Chemical Syntheses (Principle 3): The shift from harsh chemical catalysts (like concentrated sulfuric acid) to milder biocatalysts (lipases) reduces the use and generation of substances toxic to human health and the environment mdpi.comsigmaaldrich.com.

Safer Solvents and Auxiliaries (Principle 5): The preference for hydrophobic solvents or, ideally, solvent-free systems in biocatalysis, aligns with the principle of using safer solvents and reducing auxiliary substances nih.govresearchgate.netmdpi.commdpi.comsigmaaldrich.com.

Design for Energy Efficiency (Principle 6): Biocatalytic reactions often operate under milder conditions (lower temperatures and pressures) compared to conventional chemical synthesis, leading to reduced energy consumption nih.govsigmaaldrich.com. Ultrasound and vacuum assistance can further optimize energy use by shortening reaction times iosrphr.orgnih.gov.

Use of Renewable Feedstocks (Principle 7): The use of naturally occurring compounds like cinnamic acid (found in plants) and alcohols as feedstocks supports the utilization of renewable resources sigmaaldrich.comwikipedia.orgfishersci.ca.

Catalysis (Principle 9): The employment of highly efficient and selective biocatalysts (lipases) is a direct application of the catalysis principle, as catalysts are superior to stoichiometric reagents in terms of efficiency and waste reduction sigmaaldrich.com.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization

Spectroscopy is a fundamental tool for elucidating the molecular structure of heptyl cinnamate (B1238496) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: In ¹H-NMR spectroscopy of heptyl cinnamate, the chemical shifts of the protons are influenced by their local electronic environment. The spectrum is expected to show distinct signals for the aromatic protons of the cinnamate moiety, the vinylic protons of the α,β-unsaturated system, and the aliphatic protons of the heptyl chain. The protons on the carbon adjacent to the ester oxygen are shifted downfield to approximately 3.7-4.1 ppm. orgchemboulder.com Protons on carbons adjacent to a carbonyl group are typically shifted to the 2.0-2.2 ppm region. orgchemboulder.com

Aromatic Protons: The protons on the phenyl group typically appear in the downfield region of the spectrum, around 7.2-7.5 ppm, due to the deshielding effect of the aromatic ring current.

Vinylic Protons: The two protons of the trans-double bond are diastereotopic and appear as doublets. The proton on the β-carbon (adjacent to the phenyl group) is expected to resonate further downfield (around 7.7 ppm) compared to the proton on the α-carbon (adjacent to the carbonyl group), which should appear at approximately 6.4 ppm. The large coupling constant (J ≈ 16 Hz) between these two protons is characteristic of a trans-alkene.

Heptyl Chain Protons: The protons of the heptyl group will exhibit characteristic chemical shifts. The methylene (B1212753) group directly attached to the ester oxygen (-OCH₂-) is the most deshielded and is expected to appear as a triplet around 4.2 ppm. The other methylene groups will show complex overlapping multiplets in the upfield region (around 1.3-1.7 ppm), while the terminal methyl group (-CH₃) will appear as a triplet at approximately 0.9 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the different carbon environments within the heptyl cinnamate molecule. The chemical shifts are spread over a wider range than in ¹H-NMR, often allowing for the resolution of each unique carbon signal. libretexts.org

Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded and is expected to have a chemical shift in the range of 165-175 ppm. libretexts.org

Aromatic and Vinylic Carbons: The carbons of the phenyl ring and the double bond will resonate in the 115-150 ppm region. libretexts.org The carbon attached to the oxygen (ipso-carbon) will be further downfield.

Heptyl Chain Carbons: The carbon of the methylene group attached to the ester oxygen (-OCH₂-) is expected around 60-70 ppm. The other methylene carbons of the heptyl chain will appear in the aliphatic region (20-40 ppm), and the terminal methyl carbon will be the most shielded, appearing at approximately 14 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for Heptyl Cinnamate

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Carbonyl (C=O) | - | 167.0 |

| β-Vinylic CH | 7.70 (d, J≈16 Hz) | 145.0 |

| α-Vinylic CH | 6.40 (d, J≈16 Hz) | 118.0 |

| Aromatic CH (ortho) | 7.50 (m) | 128.0 |

| Aromatic CH (meta) | 7.38 (m) | 129.0 |

| Aromatic CH (para) | 7.35 (m) | 130.0 |

| Aromatic C (ipso) | - | 134.0 |

| -OCH₂- | 4.18 (t) | 65.0 |

| -OCH₂CH₂ - | 1.68 (quint) | 31.8 |

| -CH₂- (C3-C5) | 1.30-1.45 (m) | 28.9, 25.9, 22.6 |

| -CH₂ CH₃ | 1.28 (m) | 29.1 |

| -CH₃ | 0.89 (t) | 14.1 |

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. For heptyl cinnamate, which is an α,β-unsaturated ester, the FTIR spectrum will be characterized by several key absorption bands. orgchemboulder.com

C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group is expected in the region of 1715-1730 cm⁻¹. The conjugation with the double bond and the aromatic ring lowers the frequency compared to a saturated aliphatic ester (which appears at 1735-1750 cm⁻¹). orgchemboulder.comrockymountainlabs.com

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the alkene moiety will appear as a medium intensity band around 1640 cm⁻¹. The aromatic C=C stretching vibrations will also be present in the 1600-1450 cm⁻¹ region.

C-O Stretch: Esters typically show two C-O stretching vibrations. A strong, broad band for the C-O-C asymmetric stretch is expected between 1250 and 1300 cm⁻¹, and another for the symmetric stretch between 1000 and 1100 cm⁻¹. spectroscopyonline.com

=C-H Bending: The out-of-plane bending (wagging) vibration of the trans-alkene protons is expected to be a strong band around 980 cm⁻¹.

C-H Stretches: The aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the heptyl group will be observed as strong bands just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).

Interactive Data Table: Characteristic FTIR Absorption Bands for Heptyl Cinnamate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| C=O Stretch (conjugated ester) | 1730-1715 | Strong |

| C=C Stretch (alkene) | ~1640 | Medium |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Weak |

| C-O-C Asymmetric Stretch | 1300-1250 | Strong |

| C-O-C Symmetric Stretch | 1100-1000 | Strong |

| =C-H Bend (trans-alkene) | ~980 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Heptyl cinnamate, with its extended system of conjugation involving the phenyl group, the double bond, and the carbonyl group, is expected to be a strong absorber of UV radiation. The primary electronic transition responsible for the main absorption band is the π → π* transition. libretexts.org The trans-isomer of cinnamic acid and its esters typically exhibit a maximum absorption wavelength (λmax) in the range of 270-280 nm. researchgate.netyoutube.com Another transition, the n → π, which involves the non-bonding electrons of the carbonyl oxygen, is also possible but is generally much weaker in intensity and may be obscured by the stronger π → π absorption. elte.hu

The extended conjugation in heptyl cinnamate delocalizes the π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This allows for the absorption of longer wavelength UV light compared to non-conjugated systems.

Interactive Data Table: Expected UV-Vis Absorption Data for Heptyl Cinnamate

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~278 | High |

| n → π | ~310 | Low |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of heptyl cinnamate from complex mixtures.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like heptyl cinnamate.

In a typical GC-MS analysis, heptyl cinnamate would be separated from other components of a mixture on a capillary column (e.g., a non-polar or medium-polarity column). The retention time of the compound is a characteristic property under specific chromatographic conditions.

Upon elution from the GC column, the molecules are ionized in the mass spectrometer, typically by electron ionization (EI). The resulting molecular ion and fragment ions are then separated by their mass-to-charge ratio (m/z). The fragmentation pattern of an aromatic ester in EI-MS is often characterized by cleavage of the bonds adjacent to the carbonyl group. libretexts.org For heptyl cinnamate, characteristic fragmentation would likely involve:

Loss of the Heptoxy Radical (-OC₇H₁₅): This would result in a prominent peak corresponding to the cinnamoyl cation at m/z 131.

Loss of Heptene: A McLafferty rearrangement could lead to the loss of a neutral heptene molecule (C₇H₁₄), resulting in a fragment ion corresponding to cinnamic acid.

Fragmentation of the Heptyl Chain: A series of peaks separated by 14 mass units (CH₂) would be expected due to the fragmentation of the alkyl chain. libretexts.org

Aromatic Fragments: Peaks corresponding to the phenyl group (m/z 77) and the styryl cation (m/z 103) are also likely to be observed.

Interactive Data Table: Predicted Key Mass Fragments for Heptyl Cinnamate in GC-MS (EI)

| m/z | Predicted Fragment Ion | Possible Origin |

| 246 | [C₁₆H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 147 | [C₉H₇O₂]⁺ | [M - C₇H₁₅]⁺ |

| 131 | [C₉H₇O]⁺ | [C₆H₅CH=CHCO]⁺ (Cinnamoyl cation) |

| 103 | [C₈H₇]⁺ | [C₆H₅CH=CH]⁺ (Styryl cation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not volatile or are thermally labile. For a lipophilic compound like heptyl cinnamate, reversed-phase HPLC (RP-HPLC) is the most common approach. mdpi.com

Stationary Phase: A C18 or C8 column would be suitable, where the nonpolar stationary phase retains the lipophilic heptyl cinnamate.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol would be used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating heptyl cinnamate from compounds with different polarities.

Detection: A UV detector set at the λmax of heptyl cinnamate (around 278 nm) would provide sensitive and selective detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. mdpi.com This is particularly useful for the analysis of heptyl cinnamate in complex matrices where co-eluting compounds might interfere with UV detection.

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for LC-MS. For heptyl cinnamate, ESI in positive ion mode would likely produce a protonated molecule [M+H]⁺ at m/z 247.

MS Analysis: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the eluting compound or in selected ion monitoring (SIM) mode for highly sensitive quantification of the target analyte. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and generate a characteristic fragmentation pattern for unambiguous identification. nih.gov

The use of LC-MS provides a robust and sensitive method for the determination of heptyl cinnamate in various samples, offering both qualitative and quantitative information.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Chemical Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification and detailed chemical profiling of compounds like heptyl cinnamate, particularly within complex matrices. nih.govresearchgate.net Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide mass measurements with high accuracy (typically to the third or fourth decimal place) and high resolution, allowing for the differentiation of isobaric compounds—molecules that have the same nominal mass but different elemental compositions. researchgate.netnih.gov

For structural elucidation, the high mass accuracy of HRMS is pivotal. It enables the determination of the elemental formula of a parent ion and its fragment ions, which is a critical step in identifying an unknown compound or confirming the structure of a known one, such as heptyl cinnamate. measurlabs.comresearchgate.net When coupled with fragmentation techniques (MS/MS), HRMS produces fragmentation patterns that offer deep structural insights, enhancing the confidence in compound identification. researchgate.net

In the context of chemical profiling, techniques like Ultra-High-Performance Liquid Chromatography coupled with HRMS (UHPLC-HRMS) are employed to analyze complex mixtures containing various cinnamates and other metabolites. nih.govresearchgate.net This approach allows for both targeted and non-targeted analysis. In a non-targeted metabolomics study, HRMS can detect a wide range of compounds in a sample, providing a comprehensive snapshot of its chemical composition. nih.govresearchgate.net The resulting data can be used to create detailed chemical profiles and to identify differences between samples, for instance, in distinguishing between different species of cinnamon based on their cinnamate content. nih.govresearchgate.net

Table 1: Hypothetical HRMS Data for Heptyl Cinnamate Structural Elucidation

| Analyte | Chemical Formula | Theoretical m/z | Measured m/z | Mass Error (ppm) |

| Heptyl Cinnamate [M+H]⁺ | C₁₆H₂₃O₂ | 247.1693 | 247.1698 | 2.02 |

| Cinnamic Acid Fragment [M+H]⁺ | C₉H₉O₂ | 149.0603 | 149.0601 | -1.34 |

| Heptyl Fragment [M]⁺ | C₇H₁₅ | 99.1174 | 99.1172 | -2.02 |

Method Development and Validation for Heptyl Cinnamate Analysis

The development and validation of analytical methods are crucial for obtaining reliable and reproducible quantitative data for heptyl cinnamate. The validation process demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.net Guidelines from bodies like the International Conference on Harmonisation (ICH) outline the necessary parameters to be assessed. amazonaws.com

A typical method for the quantification of heptyl cinnamate would involve a chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a suitable detector. Method development focuses on optimizing parameters like the mobile phase composition, column type, temperature, and flow rate to achieve good separation and peak shape for heptyl cinnamate, separating it from any impurities or matrix components.

Once developed, the method undergoes a rigorous validation process, assessing several key performance characteristics: apvma.gov.augavinpublishers.com

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest (heptyl cinnamate) without interference from other compounds like degradation products or impurities. apvma.gov.augavinpublishers.com Peak purity tests using diode-array detection or mass spectrometry can confirm this. gavinpublishers.com

Linearity : This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. researchgate.net

Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. apvma.gov.au

Accuracy : The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration or by recovery studies on a sample matrix spiked with the analyte. researchgate.netapvma.gov.au

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Acceptance Criteria Example | Purpose |

| Accuracy | 98-102% recovery | To assess the closeness of results to the true value. gavinpublishers.com |

| Precision (Repeatability) | RSD ≤ 2% | To measure the agreement between replicate analyses. amazonaws.com |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | To confirm a proportional response to concentration. |

| Specificity | No interfering peaks at the analyte's retention time | To ensure the signal is only from the analyte. apvma.gov.au |

| Range | e.g., 80-120% of the nominal concentration | To define the interval of reliable quantification. apvma.gov.au |

High-Throughput Analytical Approaches in Cinnamate Research

High-Throughput Screening (HTS) is transforming research by enabling the rapid analysis of thousands of samples. hamamatsu.comhamamatsu.com In cinnamate research, these approaches are valuable for applications such as screening enzyme libraries for improved biocatalyst performance or rapidly assessing the chemical composition of large numbers of plant extracts.

Mass spectrometry-based, label-free analytical platforms are particularly suited for HTS. manchester.ac.uk Techniques such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allow for the direct and rapid analysis of samples in high-density formats (e.g., 96-well plates) with minimal to no sample preparation. manchester.ac.ukyoutube.com This dramatically increases the speed of analysis compared to traditional chromatographic methods, which require more extensive sample workup and longer run times. manchester.ac.uk

For instance, a mass spectrometry-based HTS workflow was successfully applied in a directed evolution experiment to enhance the activity of an enzyme towards cinnamic acid derivatives. manchester.ac.uk This approach allowed for screening at a rate of approximately 40 seconds per sample, a significant increase in throughput that accelerates the discovery of improved biocatalysts. manchester.ac.uk Such platforms can be coupled with automated robotic systems for sample handling, further increasing the efficiency and throughput of the entire screening process. hamamatsu.comyoutube.com

Table 3: Comparison of Conventional vs. High-Throughput Screening (HTS) Approaches

| Feature | Conventional HPLC | HTS-MS (e.g., DESI-MS) |

| Sample Throughput | Low (minutes to hours per sample) | High (seconds to <1 min per sample) manchester.ac.ukyoutube.com |

| Sample Preparation | Often extensive (extraction, filtration) | Minimal to none youtube.com |

| Automation | Can be automated, but run time is the bottleneck | Highly compatible with full automation and robotics hamamatsu.com |

| Primary Application | Detailed quantification and validation | Rapid screening, discovery, directed evolution manchester.ac.uk |

Computational Chemistry and Molecular Modeling Studies of Cinnamate Esters

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules in a system over time. By solving Newton's equations of motion for interacting particles, MD provides insights into the dynamic behavior, conformational changes, and intermolecular interactions of chemical systems.

For cinnamate (B1238496) esters, MD simulations are frequently employed, particularly in the context of biological interactions and material properties. While specific MD studies focusing solely on the intrinsic dynamics of pure Heptyl cinnamate liquid or solid phases might be less common in publicly available literature, MD simulations are widely applied to cinnamate derivatives to understand their behavior in more complex environments.

For instance, MD simulations are used to:

Refine molecular docking results: MD simulations can provide more accurate estimates of free binding energies and a better understanding of protein-ligand interactions by accounting for the flexibility of both the ligand and the receptor, which is often simplified in static docking models. researchgate.netmdpi.com

Investigate molecular behavior in solution: MD can simulate the behavior of cinnamate esters in various solvents, providing insights into their solvation, aggregation, and conformational preferences in different environments.

Common force fields used in MD simulations for organic molecules and biomolecular systems include OPLS3e, AMBER, and MMFF94. researchgate.netresearchgate.netmdpi.comhypercubeusa.com These force fields define the potential energy functions and parameters for atomic interactions, enabling the simulation of molecular movements over nanosecond to microsecond timescales.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to another molecule (receptor), forming a stable complex. For cinnamate esters, including heptyl cinnamate, molecular docking studies are instrumental in understanding potential biological activities by simulating their interactions with target proteins.

Ligand-Receptor Interaction Prediction

While specific molecular docking studies focusing solely on heptyl cinnamate are not extensively detailed in current literature, broader investigations into cinnamate derivatives provide a framework for understanding potential ligand-receptor interactions. Studies have employed molecular docking to explore the binding modes of various cinnamate esters with biological targets. For instance, cinnamic ester derivatives have been docked with acetylcholinesterase to assess larvicidal activity, revealing strong hydrogen bond interactions. nih.gov Similarly, molecular docking simulations have been utilized to investigate the interaction of cinnamic acid derivatives with enzymes such as soybean lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), identifying allosteric interactions and inhibitory potential. mdpi.comresearchgate.net

These studies typically involve preparing the ligand (e.g., cinnamate ester) and the receptor (e.g., a protein from the Protein Data Bank), followed by docking simulations to predict binding affinities and interaction patterns, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The insights gained from such predictions can guide the design of novel compounds with enhanced binding capabilities.

Target Identification through Binding Mode Analysis

Binding mode analysis, a critical component of molecular docking, helps in identifying specific amino acid residues within the receptor's active site that interact with the ligand. For cinnamate derivatives, this analysis has suggested potential targets in various biological contexts. For example, molecular docking simulations for synthetic cinnamides and cinnamates have indicated specific protein targets in Candida albicans (e.g., caHOS2 and caRPD3) and Staphylococcus aureus (e.g., saFABH), based on their antimicrobial activity. mdpi.com Another study involving cinnamate derivatives explored their inhibitory activity against breast cancer cells (MCF-7) by docking them with the α-estrogen receptor and MMP-9 protein, revealing correlations between binding modes and bioactivity. japsonline.com

Although direct targets for heptyl cinnamate via explicit docking studies were not found, its structural similarity to other cinnamate esters implies it could potentially interact with similar enzyme active sites or receptor binding pockets, with the heptyl chain influencing lipophilicity and thus membrane permeability and interaction with hydrophobic regions of targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For cinnamate esters, QSAR has been widely applied to develop predictive models for various biological responses.

Development of Predictive Models for Biological Activity

QSAR models are developed by analyzing a dataset of compounds with known biological activities and calculating a range of molecular descriptors that represent their structural, electronic, and physicochemical properties. For cinnamate derivatives, QSAR models have been established to analyze fungicidal, antibacterial, and antitrypanosomal activities. mdpi.comnih.govconicet.gov.arresearchgate.netscielo.brresearchgate.net These models often employ statistical methods like multiple linear regression (MLR) to derive equations that predict activity based on selected descriptors. mdpi.comnih.govresearchgate.net

A comprehensive QSAR study on antileishmanial and antitrypanosomal cinnamate ester analogues, which included n-heptyl esters, demonstrated the development of robust predictive models. mdpi.comscielo.brdntb.gov.ua The study utilized various molecular descriptors and validation parameters to define the best models for predicting activity. mdpi.com

Correlation of Molecular Descriptors with Biological Responses

QSAR studies on cinnamate esters have consistently revealed strong correlations between specific molecular descriptors and observed biological activities. For instance, the antileishmanial activity of cinnamate ester analogues was found to be strongly dependent on the number and type of polar atoms, which influence the hydrophobic/hydrophilic properties of the molecules. mdpi.com

Specifically concerning heptyl cinnamate, studies on the antitrypanosomal activity of n-alkyl esters of cinnamic, p-coumaric, and ferulic acids have highlighted the importance of the alkyl side chain's lipophilicity. Compounds containing an n-heptyl substituent (such as in cinnamate series 1f, p-coumarate series 2f, and ferulate series 3f) demonstrated excellent EC values and the largest CrippenLogP values, indicating that increased lipophilicity of the carbon side chain significantly contributes to the antiparasitic activity. scielo.brscielo.brresearchgate.net This suggests that for heptyl cinnamate, its relatively long alkyl chain likely plays a crucial role in its biological interactions by influencing its partitioning into biological membranes and its affinity for hydrophobic binding sites.

Table 1: Selected QSAR Findings for n-Heptyl Cinnamate Derivatives in Antitrypanosomal Activity scielo.brscielo.brresearchgate.net

| Compound Series | Alkyl Side Chain | EC (µM) (Antitrypanosomal Activity) | CrippenLogP |

| 1f (Cinnamate) | n-heptyl | Excellent values | 4.03 |

| 2f (p-Coumarate) | n-heptyl | Excellent values | 3.74 |

| 3f (Ferulate) | n-heptyl | Excellent values* | 3.73 |

*Note: "Excellent values" refers to the compounds showing the best activity compared to other analogs in their respective series, as reported in the source. Specific numerical EC values for these exact compounds were not provided in the snippet, but the trend and importance of the heptyl chain were emphasized.

Biological Activities and Mechanistic Investigations in Vitro Studies

Antimicrobial Activity Studies

Cinnamic acid and its derivatives, including various esters, have been explored for their antimicrobial properties against a range of bacteria and fungi. mdpi.comnih.govnih.govjocmr.org While specific, detailed quantitative data (such as precise MIC/MFC/MBC values) for heptyl cinnamate (B1238496) itself are not extensively reported in the provided literature snippets, general trends and findings from closely related cinnamate esters offer insights into its potential activity.

Studies have demonstrated that cinnamic acid esters exhibit antifungal activity. plos.orgmdpi.comnih.gov

The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism, while the Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in the death of the microorganism, typically reducing viability by ≥99.9%. pacificbiolabs.com

While direct MIC and MFC values for heptyl cinnamate (referred to as "n-heptyl cinnamate (B8)") are not explicitly detailed in the provided search results, a study on cinnamic acid esters indicated that all tested compounds, including n-heptyl cinnamate, displayed "some inhibition activity" against four plant pathogenic fungi at a concentration of 0.5 mM (approximately 100 µg/mL). plos.org This study also observed a structure-activity relationship for linear alkyl esters, where antifungal activity initially increased and then decreased with the elongation of the alkyl chain in the alcohol moiety. For instance, the n-butyl ester (compound B3) showed the highest average inhibition rate (46.8%), followed by n-propyl (B2, 39.4%), n-amyl (B5, 35.4%), and n-hexyl (B7, 35.8%) esters. plos.org This trend suggests that while heptyl cinnamate possesses antifungal activity, its potency might be comparatively lower than that of shorter-chain analogs like butyl cinnamate.

For illustrative purposes, MIC and MFC values for other cinnamate derivatives against various fungal strains are presented in Table 1, providing context for the potential activity of cinnamate esters.

Table 1: Illustrative Antifungal Efficacy (MIC and MFC) of Selected Cinnamate Derivatives (In Vitro)

| Compound Name | Fungal Strain(s) | MIC (µM) | MFC (µM) | MFC/MIC Ratio | Reference |

| Butyl cinnamate (6) | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 626.62 | ≤ 4x MIC | ≤ 4 | nih.govresearchgate.netmdpi.com |

| Propyl cinnamate (4) | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 672.83 | ≤ 4x MIC | ≤ 4 | nih.govresearchgate.netmdpi.com |

| Ethyl cinnamate (3) | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 726.36 | N/A | N/A | nih.govresearchgate.netmdpi.com |

| Methyl cinnamate (2) | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 789.19 | N/A | N/A | nih.govresearchgate.netmdpi.com |

| Decyl cinnamate (9) | All Candida strains | 1101.92 | N/A | N/A | researchgate.net |

| Benzyl (B1604629) cinnamate (10) | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 1075.63 | N/A | N/A | researchgate.net |

Mechanistic investigations into the antifungal action of cinnamate derivatives have focused on their interactions with critical fungal cellular components, particularly the fungal membrane and cell wall. Ergosterol (B1671047), a principal sterol in fungal cell membranes, is crucial for maintaining membrane fluidity, cell growth, and proliferation. mdpi.comresearchgate.net It is a common target for many established antifungal drugs. researchgate.net

Studies on related cinnamate derivatives, such as butyl cinnamate (compound 6) and propyl cinnamate (compound 4), have shown that these compounds directly interact with ergosterol present in the fungal plasmatic membrane. nih.govresearchgate.netmdpi.com This interaction can lead to the inhibition of ergosterol synthesis or direct binding to ergosterol, thereby compromising membrane integrity. mdpi.com Furthermore, these compounds have also been observed to interact with the fungal cell wall, as indicated by tests involving osmotic protectors like sorbitol. mdpi.com These findings suggest that the antifungal activity of these cinnamate esters, and potentially heptyl cinnamate, involves disrupting the structural and functional integrity of the fungal cell membrane and cell wall.

The potential for cinnamate derivatives to act synergistically with established antifungal agents has also been investigated. Synergistic effects, where the combined action of two or more agents is greater than the sum of their individual effects, can enhance antifungal efficacy and potentially overcome drug resistance.

For instance, studies have reported additive effects when certain cinnamate derivatives, such as butyl cinnamate (compound 6), were combined with established antifungals like nystatin. nih.govresearchgate.net Nystatin is a polyene antifungal that directly binds to ergosterol in fungal cell membranes, leading to pore formation and cell death. researchgate.net The observation of additive effects suggests that cinnamate esters could potentially be used in combination therapies to improve outcomes against fungal infections.

Cinnamic acid and its derivatives also exhibit antibacterial activity against various pathogenic bacteria, including both Gram-positive and Gram-negative strains. nih.govjocmr.org

The Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the viability of the initial bacterial inoculum. pacificbiolabs.com

Similar to antifungal studies, specific MIC and MBC values for heptyl cinnamate against pathogenic bacteria are not explicitly provided in the available search results. However, the broader class of cinnamate derivatives has demonstrated antibacterial potential. For example, in a study evaluating synthetic cinnamates, compound 9 (decyl cinnamate) and compound 6 (butyl cinnamate) showed antibacterial activity, with compound 9 exhibiting an MIC of 550.96 µM against S. aureus (ATCC-35903), S. epidermidis (ATCC-12228), and P. aeruginosa (ATCC-25853). nih.govresearchgate.net These compounds were also found to be bactericidal, with MBC/MIC ratios ≤ 4. nih.govresearchgate.net Methyl cinnamate has also been reported to possess antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.

Table 2: Illustrative Antibacterial Efficacy (MIC and MBC) of Selected Cinnamate Derivatives (In Vitro)

| Compound Name | Bacterial Strain(s) | MIC (µM) | MBC (µM) | MBC/MIC Ratio | Reference |

| Decyl cinnamate (9) | S. aureus, S. epidermidis, P. aeruginosa | 550.96 | ≤ 4x MIC | ≤ 4 | nih.govresearchgate.net |

| Butyl cinnamate (6) | S. aureus, S. epidermidis, P. aeruginosa | 626.62 | ≤ 4x MIC | ≤ 4 | nih.govresearchgate.net |

| Benzyl cinnamate (10) | S. aureus, S. epidermidis | 537.81 | N/A | N/A | nih.gov |

| Methyl cinnamate | E. coli, B. subtilis, S. aureus | Varied | Varied | N/A |

Antibacterial Efficacy against Pathogenic Bacteria

Exploration of Antibacterial Mechanisms: Impact on Cell Membrane Integrity, Permeability, and Biofilm Inhibition

The antimicrobial action of cinnamate compounds, such as heptyl cinnamate, is often attributed to their ability to interfere with bacterial cellular structures and processes. A key mechanism involves the disruption of the bacterial cell membrane. Lipophilic compounds, like many cinnamate derivatives, can readily penetrate bacterial cell membranes, leading to increased membrane permeability and fluidity mdpi.comcabidigitallibrary.org. This disruption can result in the leakage of essential intracellular components, such as proteins, ultimately compromising cell viability scielo.br. Alterations in cell wall or cell envelope permeability can also reduce the entry of antibacterial agents or enhance their efflux, thereby regulating the intracellular concentration of these compounds frontiersin.org.

Beyond direct cellular damage, cinnamate derivatives have demonstrated efficacy in inhibiting bacterial biofilm formation. Biofilms, which are communities of bacteria encased in an extracellular matrix, provide a significant barrier against antimicrobial agents, making bacteria within them up to 1000 times more resistant to antibiotics mdpi.comfrontiersin.org. Compounds derived from Cinnamomum, including cinnamaldehyde (B126680), have been shown to suppress bacterial attachment and colonization in the early stages of biofilm formation by inhibiting flagella protein synthesis and swarming motility nih.gov. Furthermore, these compounds can facilitate the elimination of preformed biofilms by enhancing membrane permeability and disrupting the integrity of the biofilm matrix itself nih.gov.

Structure-Activity Relationship (SAR) Analysis for Antimicrobial Properties

The antimicrobial effectiveness of cinnamic acid derivatives is significantly influenced by their molecular structure, particularly the nature of the ester and amide groups present jocpr.com. In the context of cinnamate esters, the length and type of the alkyl group in the alcohol moiety play a crucial role in determining their activity. For instance, studies on various cinnamate esters have indicated that the presence of an isopropyl group can be important for antibacterial activity nih.gov. Conversely, increasing the alkyl volume at the terminal portion, such as in isopentyl cinnamate compared to pentyl cinnamate, can lead to a reduction or even inactivity against certain fungal species like Candida nih.gov.

For antifungal properties, research on cinnamic acid esters has highlighted that both the substitution patterns on the benzene (B151609) ring and the characteristics of the alkyl groups in the alcohol moiety significantly impact the inhibitory activity plos.orgnih.gov. The lipophilicity conferred by the ester moiety is also a critical factor, as compounds with higher lipophilicity tend to penetrate bacterial cell membranes more easily, which can lead to more potent growth inhibition nih.govcabidigitallibrary.org.

Antioxidant Activity Investigations

Cinnamic acid and its derivatives are well-recognized for their antioxidant capabilities ontosight.aiscielo.briosrphr.org. These properties are primarily investigated through various in vitro assays.

Mechanistic Exploration of Radical Scavenging and Delocalization Properties

The antioxidant mechanism of hydroxycinnamic acids and their derivatives primarily involves the ability of their phenolic groups, located on the aromatic ring, to react with and scavenge free radicals and reactive oxygen species (ROS) mdpi.com. This interaction leads to the formation of resonance-stabilized phenoxyl radicals, effectively inhibiting or delaying oxidative reactions mdpi.com. The presence of hydroxyl groups, as seen in the caffeic acid moiety (a related cinnamic acid derivative), is crucial for these antioxidant properties, facilitating hydrogen donation and stabilizing the resulting free radicals mdpi.com.

Enzyme Inhibition Studies

Cinnamic acid derivatives have been investigated for their ability to inhibit various enzymes. For instance, they have been reported to act as acetylcholinesterase inhibitors scielo.br. Beyond this, specific cinnamate compounds have shown inhibitory effects on other enzymes. Methyl trans-cinnamate, for example, has been demonstrated to strongly inhibit both monophenolase and diphenolase activities of mushroom tyrosinase, exhibiting a reversible and noncompetitive inhibition mechanism for the latter researchgate.net. Other hydroxycinnamic esters and polyamide derivatives also display anti-tyrosinase activity mdpi.com. Furthermore, cinnamic acids have been implicated in the inhibition of fungal growth through interactions with enzymes such as benzoate (B1203000) 4-hydroxylase nih.gov. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, is a known target in the phenylpropanoid pathway umw.edu.plnih.gov.

Table 1: Illustrative In Vitro Antioxidant Activity of a Cinnamate Ester

| Compound | Assay Method | EC50 Value (µg/mL) | Reference |

| n-Octyl Cinnamate | Antioxidant Activity | 34.71 | iosrphr.org |

Table 2: Illustrative In Vitro Antimicrobial Activity of Cinnamate Esters Against Fungi

| Compound | Organism | MIC (µM) | Reference |

| Butyl Cinnamate | Candida albicans | 626.62 | nih.gov |

| Ethyl Cinnamate | Candida albicans | 726.36 | nih.gov |

| Methyl Cinnamate | Candida albicans | 789.19 | nih.gov |

| Pentyl Cinnamate | Aspergillus flavus, Penicillium citrinum | 2345.39 | nih.gov |

Tyrosinase Inhibition Kinetics and Mechanisms

Specific in vitro studies detailing the tyrosinase inhibition kinetics and mechanisms of heptyl cinnamate are not available. However, other cinnamate derivatives, such as methyl trans-cinnamate, have been investigated for their tyrosinase inhibitory effects. Methyl trans-cinnamate has been shown to strongly inhibit both monophenolase and diphenolase activities of mushroom tyrosinase, exhibiting a reversible and noncompetitive inhibition mechanism. For instance, at a concentration of 2.5 mM, methyl trans-cinnamate extended the lag time of monophenolase activity from 32 to 160 seconds and reduced steady-state activity by approximately 65%, with an IC50 value of 1.25 mM. For diphenolase activity, its IC50 was 1.62 mM, and the inhibition constant (Ki) was determined to be 1.60 mM researchgate.net. While these findings illustrate the potential of the cinnamate scaffold in tyrosinase inhibition, direct data for heptyl cinnamate is absent.

Inhibition of Cytochrome P450 Monooxygenases (e.g., Cinnamate 4-hydroxylase)

There is no specific information available regarding the inhibition of cytochrome P450 monooxygenases, including cinnamate 4-hydroxylase (C4H), by heptyl cinnamate. Cinnamate 4-hydroxylase (C4H; CYP73A) is a well-known cytochrome P450 monooxygenase in plants that catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid, a crucial step in phenylpropanoid metabolism mdpi.comnih.govresearchgate.net. While some compounds, such as p-iodobenzoic acid, have been identified as inhibitors of C4H oup.com, the activity of heptyl cinnamate on this or other P450 enzymes has not been specifically reported.

Cellular Pathway Modulation Studies (In Vitro Cell Models)

Specific in vitro cellular pathway modulation studies for heptyl cinnamate are not documented in the current scientific literature. Information available pertains to other cinnamate-related compounds, which may not directly translate to the specific biological effects of heptyl cinnamate.

Apoptosis Induction and Associated Mitochondrial Damage Pathways

Direct evidence for heptyl cinnamate's role in apoptosis induction and its association with mitochondrial damage pathways in in vitro cell models is not found. However, studies on other cinnamate UV absorbers, such as 2-ethyl 4-methoxycinnamate (OMC) and isoamyl 4-methoxycinnamate (IMC), have indicated their potential to induce apoptosis linked to cellular mitochondrial damage pathways researchgate.net. These compounds were observed to affect the binding between major proteins and enzymes within the mitochondrial damage pathway, ultimately leading to apoptosis researchgate.net. Furthermore, previous research has shown that IMC can lead to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels, initiating early apoptosis researchgate.net. Similarly, decyl caffeate, another alkyl cinnamate derivative, has been shown to induce apoptosis in COLO 205 cells through the intrinsic mitochondrial pathway mdpi.com.

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Specific in vitro studies on the modulation of intracellular reactive oxygen species (ROS) levels by heptyl cinnamate are not reported. Nonetheless, the broader class of cinnamate derivatives has been implicated in ROS modulation. For example, isoamyl 4-methoxycinnamate (IMC) has been shown to increase ROS levels in cellular contexts researchgate.net. Additionally, cinnamaldehyde (CIN) exposure has been observed to increase ROS generation in THP-1 cells, an in vitro dendritic cell model researchgate.netnih.gov. The regulation of intracellular ROS is crucial for cellular homeostasis, and an imbalance can lead to oxidative stress nih.govmdpi.comnih.gov.

Autophagy Pathway Regulation in Cell Activation

Information specifically on heptyl cinnamate's regulation of the autophagy pathway in cell activation is not available. However, studies involving cinnamaldehyde (CIN) have demonstrated its influence on autophagy in in vitro cell models. Exposure to CIN activated THP-1 cells, and transcriptomic analyses revealed that genes differentially expressed following CIN stimulation were predominantly associated with autophagy researchgate.netnih.gov. Key autophagy markers, including LC3B, p62, and ATG5, showed upregulated mRNA and protein levels after CIN exposure researchgate.netnih.gov. Furthermore, the modulation of autophagy by inhibitors (e.g., Baf-A1) and activators (e.g., rapamycin) significantly impacted CIN-induced cell activation and intracellular ROS content, suggesting a pivotal role for autophagy in regulating CIN-induced activation in THP-1 cells researchgate.netnih.gov.

Signal Transduction Pathway Interventions

While direct evidence of heptyl cinnamate's specific interventions in signal transduction pathways is limited in the provided search results, cinnamate derivatives in general have been implicated in modulating cellular signaling. Signal transduction pathways are crucial for regulating cellular functions like growth, differentiation, metabolism, and apoptosis, and their dysregulation is linked to various diseases, including cancer zoologytalks.com. For instance, certain cinnamic acid derivatives have been shown to inhibit protein kinase C (PKC) activation, which is a key component of several signal transduction cascades nih.gov. Other cinnamate derivatives have been explored for their ability to affect pathways related to cell proliferation, apoptosis, and inflammation zoologytalks.comnih.gov. However, the specific role of heptyl cinnamate in these interventions requires further dedicated research.

Antiparasitic Activity Research

Heptyl cinnamate has shown promising antiparasitic activity, particularly against protozoan parasites.

Efficacy against Protozoan Parasites (e.g., Trypanosoma cruzi)

Heptyl cinnamate (specifically, n-heptyl cinnamate, referred to as compound 1f in some studies) has demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that n-heptyl cinnamate exhibits activity against trypomastigote forms of T. cruzi. Its half maximal effective concentration (EC50) against trypomastigotes was reported to be 68.1 µM scielo.br.

Comparative studies involving various cinnamic acid esters with different side chains revealed that n-heptyl cinnamate, along with other longer-chain esters, displayed activity against T. cruzi trypomastigotes scielo.br. While p-coumarate and ferulate derivatives with C4-C7 linear side chains generally showed higher potency, n-heptyl cinnamate (1f) still exhibited activity scielo.br.

Table 1: Efficacy of Heptyl Cinnamate and Related Esters Against Trypanosoma cruzi Trypomastigotes (In Vitro) scielo.br

| Compound | EC50 (µM) against T. cruzi Trypomastigotes |

| n-Heptyl Cinnamate (1f) | 68.1 |

| Benznidazole (Positive Control) | 16.4 |

| n-Heptyl p-Coumarate (2f) | 5.8 |

| n-Pentyl p-Coumarate (2d) | 3.9 |

| n-Hexyl p-Coumarate (2e) | 1.7 |

| n-Pentyl Ferulate (3d) | 2.9 |

| n-Hexyl Ferulate (3e) | 2.0 |

| n-Heptyl Ferulate (3f) | 2.0 |

Structure-Activity Relationship for Antiparasitic Effects